3-Bromocyclopentanol
説明
3-Bromocyclopentanol is an organic compound with the molecular formula C5H9BrO . Its average mass is approximately 165.03 Da . The compound consists of a cyclopentane ring with a bromine atom attached to one of the carbon atoms. The stereochemistry of the bromine substituent can vary, resulting in different enantiomers .
Synthesis Analysis
The synthesis of this compound involves the bromination of cyclopentanol. Various methods can be employed, including the use of hydrobromic acid (HBr) or N-bromosuccinimide (NBS) as bromine sources. The reaction typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered cyclopentane ring with a hydroxyl group (OH) and a bromine atom (Br) attached. The stereochemistry of the bromine can be either cis or trans , leading to different enantiomers .
科学的研究の応用
Anticancer Properties
3-Bromocyclopentanol and related compounds, particularly 3-bromopyruvate (3BP), have demonstrated significant potential in cancer treatment. 3BP has been identified as a potent anticancer agent, causing rapid toxicity to cancer cells while sparing normal tissues. Its mechanism of action involves targeting the altered metabolism of cancer cells, exploiting their dependency on glycolysis and mitochondrial oxidative phosphorylation. This leads to depletion of energy reserves in cancer cells. Research has shown broad action against multiple cancer types, both in vitro and in vivo, and suggests that 3BP might become a valuable tool in oncology, subject to further clinical trials (Azevedo-Silva et al., 2016).
Stability and Reactivity
The stability and reactivity of this compound derivatives are crucial for their therapeutic applications. A study found that 3-bromopyruvate (3-BP) has a short half-life at physiological conditions, decaying rapidly to 3-hydroxypyruvate (3-HP). This instability has implications for its mechanism of action against tumors, how it is administered, and the preparation of stable solutions of 3-BP (Glick et al., 2014).
Drug Formulation and Delivery
Research into the formulation and delivery of this compound derivatives like 3-BP has been extensive. One study on a compound called molibresib, a bromodomain, and extra-terminal domain protein inhibitor, highlights the importance of drug formulation in achieving therapeutic efficacy and safety. Molibresib was tested in patients with various solid tumors, showing an acceptable safety profile and preliminary evidence of antitumor activity (Piha-Paul et al., 2019).
Synthesis and Chemical Behavior
Studies on the synthesis and solvolysis of related compounds, such as 1-Bromobicyclo[1.1.1]pentane, contribute to understanding the chemical behavior and potential applications of this compound. These studies are crucial for developing efficient synthetic routes for compounds with potential therapeutic applications (Della & Taylor, 1990).
特性
IUPAC Name |
3-bromocyclopentan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSPEDOPWWKUSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493037 | |
Record name | 3-Bromocyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
227763-92-0 | |
Record name | 3-Bromocyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。